molecular formula C16H10BrFO3 B287955 5-bromo-3-[(E)-3-(4-fluorophenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one

5-bromo-3-[(E)-3-(4-fluorophenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one

Cat. No. B287955
M. Wt: 349.15 g/mol
InChI Key: QJSPXRCYYDHPBH-XVNBXDOJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-3-[(E)-3-(4-fluorophenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one, also known as EF24, is a synthetic curcumin analog that has gained attention due to its potential as a therapeutic agent for various diseases. EF24 is a yellow crystalline powder with a molecular weight of 448.27 g/mol.

Mechanism of Action

The mechanism of action of 5-bromo-3-[(E)-3-(4-fluorophenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one is not fully understood, but it is believed to involve the modulation of various signaling pathways. 5-bromo-3-[(E)-3-(4-fluorophenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one has been shown to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and cancer. 5-bromo-3-[(E)-3-(4-fluorophenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one has also been shown to activate the Nrf2 signaling pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
5-bromo-3-[(E)-3-(4-fluorophenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one has been shown to have a range of biochemical and physiological effects. 5-bromo-3-[(E)-3-(4-fluorophenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. 5-bromo-3-[(E)-3-(4-fluorophenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one has also been shown to have anti-inflammatory effects and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

5-bromo-3-[(E)-3-(4-fluorophenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one has several advantages as a therapeutic agent, including its low toxicity and high bioavailability. 5-bromo-3-[(E)-3-(4-fluorophenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one is also relatively easy to synthesize, making it a cost-effective option for research. However, 5-bromo-3-[(E)-3-(4-fluorophenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one has some limitations for lab experiments, including its limited solubility in aqueous solutions and its instability in the presence of light and air.

Future Directions

There are several future directions for the research on 5-bromo-3-[(E)-3-(4-fluorophenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one. One area of focus is the development of more stable and soluble analogs of 5-bromo-3-[(E)-3-(4-fluorophenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one. Another area of focus is the investigation of the potential of 5-bromo-3-[(E)-3-(4-fluorophenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one as a therapeutic agent for other diseases, such as cardiovascular disease and diabetes. Additionally, the mechanisms of action of 5-bromo-3-[(E)-3-(4-fluorophenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one need to be further elucidated to fully understand its potential as a therapeutic agent.

Synthesis Methods

5-bromo-3-[(E)-3-(4-fluorophenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 4-fluorobenzaldehyde with acetylacetone to form the chalcone intermediate. The chalcone intermediate is then reacted with bromine and potassium carbonate to form 5-bromo-3-[(E)-3-(4-fluorophenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one.

Scientific Research Applications

5-bromo-3-[(E)-3-(4-fluorophenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative diseases. 5-bromo-3-[(E)-3-(4-fluorophenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and it has also been shown to have anti-inflammatory and neuroprotective effects.

properties

Product Name

5-bromo-3-[(E)-3-(4-fluorophenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one

Molecular Formula

C16H10BrFO3

Molecular Weight

349.15 g/mol

IUPAC Name

5-bromo-3-[(E)-3-(4-fluorophenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C16H10BrFO3/c17-11-4-8-15(20)16(21)13(9-11)14(19)7-3-10-1-5-12(18)6-2-10/h1-9H,(H,20,21)/b7-3+

InChI Key

QJSPXRCYYDHPBH-XVNBXDOJSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=C(C(=O)C=CC(=C2)Br)O)F

SMILES

C1=CC(=CC=C1C=CC(=O)C2=C(C(=O)C=CC(=C2)Br)O)F

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=C(C(=O)C=CC(=C2)Br)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.